2-chloro-4-fluoro-N,N-dimethylaniline
Overview
Description
2-chloro-4-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9ClFN. It has a molecular weight of 173.61 g/mol. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 173.61 g/mol. Unfortunately, the search results do not provide additional specific details such as its density, boiling point, or melting point .Scientific Research Applications
Photodehalogenation and Intermediate Formation
2-chloro-4-fluoro-N,N-dimethylaniline is involved in photodehalogenation processes, where the photodehalogenation of fluoro or chlorobenzene derivatives leads to the formation of triplet and singlet phenyl cations and potentially benzyne. These intermediates can result in various products, influenced by the effect of substituents. For instance, silyl and stannyl groups, such as SiMe3 and SnMe3, do not significantly alter the photophysics or primary dehalogenation of certain compounds. The study found that these groups stabilize the intermediate states, affecting the chemical reactions and outcomes. This process, and the stabilization effects, are important in understanding the chemical behavior of these compounds under photodehalogenation and could be relevant in designing less phototoxic fluorinated drugs (Protti et al., 2012).
Spectroscopic Behavior and Charge Transfer
Research has focused on the spectroscopic behavior of 4-fluoro-N,N-dimethylaniline (a derivative of this compound) and its intramolecular charge transfer characteristics. It has been observed that contrary to some reports, only a single fluorescence from a locally excited (LE) state is observed in various conditions, indicating the absence of intramolecular charge transfer (ICT) with this compound. This contradicts some computational predictions, highlighting the complex nature of this compound's excited states and the importance of empirical studies for accurate characterization (Zachariasse et al., 2017).
Photochemical Synthesis and Compound Formation
This compound is also involved in photochemical reactions leading to the formation of various organic compounds. For instance, beta-aminoalkylanilines can be obtained through the irradiation of 4-chloro- and 4-fluoroanilines in the presence of certain compounds in polar, protic solvents. This method showcases the compound's reactivity and potential for synthesis in organic chemistry, providing pathways for creating complex organic compounds (Guizzardi et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-4-fluoro-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c1-11(2)8-4-3-6(10)5-7(8)9/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNVGEFGASLIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654205 | |
Record name | 2-Chloro-4-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793628-59-8 | |
Record name | 2-Chloro-4-fluoro-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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